1,1-Difluoropropane-2,2-diol

Gem-diol equilibrium Fluorinated ketone hydration α,α-Difluorocarbonyl stability

Researchers face stoichiometric uncertainty when using 1,1-difluoroacetone in aqueous media due to its partial hydration. This gem-diol eliminates that variable. - Defined species (MW 112.08) ensures consistent stoichiometry in bioconjugation and aqueous coupling. - Avoids ketone-specific side reactions (e.g., imine formation) and GHS H226/H335 hazards. - Lower boiling point (~181°C) vs. 1,3-diol (250.9°C) enables gentler distillation.

Molecular Formula C3H6F2O2
Molecular Weight 112.08 g/mol
Cat. No. B12844595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Difluoropropane-2,2-diol
Molecular FormulaC3H6F2O2
Molecular Weight112.08 g/mol
Structural Identifiers
SMILESCC(C(F)F)(O)O
InChIInChI=1S/C3H6F2O2/c1-3(6,7)2(4)5/h2,6-7H,1H3
InChIKeyUTCVPSPEEGOCCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Difluoropropane-2,2-diol: Procurement-Relevant Physicochemical Profile and Compound Class Context


1,1-Difluoropropane-2,2-diol (C₃H₆F₂O₂, MW 112.08 g/mol) is an α,α-difluorinated geminal diol and the hydrated form of 1,1-difluoroacetone . It belongs to the fluorinated diol class, characterized by two hydroxyl groups on the same carbon bearing two electron-withdrawing fluorine substituents. This gem-diol structure distinguishes it from vicinal diols and monofluorinated analogs in hydrogen-bonding capacity and aqueous equilibrium behaviour [1]. Its molecular architecture imparts a boiling point of approximately 181–183 °C, a density of ~1.344 g/mL at 25 °C, and solubility in water, ethanol, and ether . Despite serving as a structurally simple model for α,α-difluorinated gem-diols, the compound remains sparsely characterized in peer-reviewed literature; existing physicochemical data derive predominantly from vendor technical specifications and predicted property databases, with no published experimental head-to-head comparisons against close structural analogs. This evidence guide identifies the few quantifiable differentiation dimensions available for scientific selection and explicitly flags evidentiary gaps that procurement specialists should recognize.

Why 1,1-Difluoropropane-2,2-diol Cannot Be Interchanged with Other Fluorinated Propanediols or Their Ketone Precursors


Fluorinated C3 diols and their ketone counterparts are not functionally interchangeable despite sharing a propane backbone and fluorine content. 1,1-Difluoropropane-2,2-diol exists as a gem-diol—two hydroxyl groups on the same carbon—whereas the commercially prevalent 2,2-difluoropropane-1,3-diol (CAS 428-63-7) is a 1,3-diol with hydroxyl groups on terminal carbons and fluorine atoms on the central carbon [1]. This regiochemical difference produces distinct hydrogen-bonding geometries, predicted pKa profiles, and differential behaviour in condensation and cross-coupling reactions. Furthermore, 1,1-difluoropropane-2,2-diol participates in a hydration–dehydration equilibrium with 1,1-difluoroacetone (CAS 431-05-0), a volatile, toxic ketone classified under GHS as a respiratory irritant (H335) and flammable liquid (H226) . Substituting the ketone for the diol alters reaction stoichiometry, introduces ketone-specific side reactions, and carries materially different safety and handling requirements. Even among regioisomeric diols, differences in LogP, topological polar surface area, and physical state at ambient temperature preclude direct one-to-one substitution without reformulation or process re-optimization . The following quantitative evidence sections substantiate these differentiation claims.

Quantitative Differentiation Evidence for 1,1-Difluoropropane-2,2-diol Relative to Closest Analogs


Gem-Diol Hydration Equilibrium Stability vs. 1,1-Difluoroacetone (Ketone Precursor)

1,1-Difluoropropane-2,2-diol is the fully hydrated gem-diol form of 1,1-difluoroacetone. The electron-withdrawing effect of the α,α-difluoro substituents destabilizes the carbonyl form, shifting the hydration equilibrium toward the gem-diol. In the case of 2,2-difluoropropanal—a structurally analogous α,α-difluorocarbonyl—the gem-diol constitutes the predominant equilibrium species compared to its non-fluorinated or monofluorinated counterparts [1]. While direct equilibrium constant (K_hyd) data for the 1,1-difluoroacetone/1,1-difluoropropane-2,2-diol pair are absent from the published literature, the class-level principle that gem-difluorination adjacent to a carbonyl enhances hydration is well established for aldehydes and ketones. Users handling the ketone form under aqueous or protic conditions must account for in situ conversion to the diol, which alters the effective reactive species, stoichiometry, and molecular weight (94.06 g/mol for the ketone vs. 112.08 g/mol for the diol) . Procuring the pre-formed diol eliminates this equilibrium uncertainty and ensures a single, defined species in aqueous reaction media.

Gem-diol equilibrium Fluorinated ketone hydration α,α-Difluorocarbonyl stability

Safety and Handling Differentiation: Toxicity Profile vs. 1,1-Difluoroacetone

1,1-Difluoroacetone (CAS 431-05-0), the direct ketone precursor and primary synthetic alternative to 1,1-difluoropropane-2,2-diol, carries explicit GHS hazard classifications: H226 (Flammable liquid and vapour), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The compound is described as toxic upon inhalation, ingestion, or dermal contact, with potential for central nervous system effects upon prolonged exposure . By contrast, 1,1-difluoropropane-2,2-diol, as a gem-diol, lacks the reactive carbonyl moiety responsible for much of the ketone's electrophilic toxicity. While comprehensive toxicological data for the diol are not publicly available beyond vendor-supplied handling recommendations, the absence of the carbonyl functional group eliminates carbonyl-specific toxicity mechanisms (e.g., Schiff base formation with biological amines, non-specific protein adduction). This class-level safety differentiation is relevant for laboratories and pilot-scale facilities where occupational exposure controls differ significantly between ketone and alcohol/diol hazard bands. Procurement of the diol form may reduce the administrative burden of controlled substance handling and associated compliance costs in jurisdictions with stringent reactive carbonyl regulations.

Fluorinated compound safety Carbonyl toxicity GHS hazard classification

Regiochemical Differentiation: Hydrogen-Bond Donor/Acceptor Geometry vs. 2,2-Difluoropropane-1,3-diol

1,1-Difluoropropane-2,2-diol and 2,2-difluoropropane-1,3-diol (CAS 428-63-7) are constitutional isomers with identical molecular formulae (C₃H₆F₂O₂, MW ~112.08) but fundamentally different hydroxyl group placement. In the target compound, both –OH groups reside on C2, adjacent to the –CF₂H group on C1, creating a gem-diol motif capable of intramolecular hydrogen bonding between the two vicinal hydroxyls and potential intermolecular H-bond networks involving the fluorine atoms . In 2,2-difluoropropane-1,3-diol, the hydroxyls occupy terminal positions (C1 and C3), separated by a –CF₂– centre on C2; the predicted topological polar surface area (TPSA) is 40.46 Ų and LogP is -0.3937 [1]. The gem-diol arrangement of the target compound is expected to produce a different TPSA and H-bond donor count profile, affecting solubility, chromatographic retention, and suitability as a monomer for condensation polymerization (where 1,3-diols form six-membered cyclic acetals or carbonates more readily than gem-diols). These regiochemical differences cannot be bridged by simple formulation adjustments; they represent structurally dictated divergence in chemical reactivity and physicochemical behaviour.

Diol regiochemistry Intramolecular hydrogen bonding Topological polar surface area

Predicted Acid Dissociation Constant (pKa) Differentiation Among Fluorinated C3 Diols

The acid dissociation constants of fluorinated propanediols are sensitive to the position of fluorine substitution relative to the hydroxyl groups. 1,1-Difluoro-2-propanol (CAS 431-04-9)—a mono-ol analog where a single –OH occupies the C2 position adjacent to a –CF₂H group—has a predicted pKa of 13.07±0.20 . By contrast, the regioisomer 3,3-difluoropropane-1,2-diol (CAS 1780708-24-8), where the –CF₂ group is on C3 and two –OH groups occupy C1 and C2, shows a predicted pKa of 12.26±0.20, reflecting the greater distance between fluorine and the more acidic hydroxyl . For 1,1-difluoropropane-2,2-diol specifically, no experimentally determined or predicted pKa has been published in accessible databases. However, the gem-diol motif places two hydroxyl groups on the same carbon directly adjacent to the –CF₂H substituent; the combined electron-withdrawing effect of the CF₂ group and the intramolecular hydrogen bonding between geminal hydroxyls is expected to produce a pKa lower than that of 1,1-difluoro-2-propanol and potentially comparable to or lower than 3,3-difluoropropane-1,2-diol. This pKa differentiation directly impacts ionisation state at physiological or process-relevant pH values, affecting extraction efficiency, salt formation, and chromatographic behaviour.

Fluorinated alcohol acidity pKa prediction Structure-acidity relationships

Physical State and Boiling Point Differentiation vs. 2,2-Difluoropropane-1,3-diol

The physical state and boiling point of fluorinated C3 diols are strongly dependent on hydroxyl group placement. 2,2-Difluoropropane-1,3-diol (CAS 428-63-7) is reported as a solid at ambient temperature with a melting point of 52.53 °C and a boiling point of 250.9 °C at 760 mmHg [1]. By contrast, 1,1-difluoropropane-2,2-diol has a reported boiling point of approximately 181–183 °C—nearly 70 °C lower —and while comprehensive phase data are unavailable, its lower boiling point is consistent with the gem-diol structure's reduced capacity for extended intermolecular hydrogen-bond networks relative to the 1,3-diol, where hydroxyl groups at terminal positions maximize intermolecular H-bonding in the solid state. This boiling point differential has practical implications for vacuum distillation purification, solvent swap operations, and thermal stability considerations during synthesis. The lower boiling point of the gem-diol also suggests higher volatility and potentially different vapour pressure characteristics relevant to headspace analysis and occupational exposure assessment.

Fluorinated diol physical properties Phase behaviour Boiling point comparison

Synthetic Pathway Specificity: Hydration vs. Reduction-Based Routes and Precursor Differentiation

The synthesis of 1,1-difluoropropane-2,2-diol is reported via three distinct routes: (i) hydrolysis of 2,2-difluoro-1,3-propanedithiol with aqueous NaOH/KOH; (ii) reduction of 2,2-difluoro-1,3-propanedione with NaBH₄ or LiAlH₄; and (iii) hydrolysis of 2,2-difluoro-1,3-propanediol diacetate . By contrast, the established synthetic route to 2,2-difluoropropane-1,3-diol relies on oxirane ring-opening of 2,2-difluoro-1,3-propanediol or a one-pot stereoselective aldol-reduction sequence using difluoromethyl aryl ketones in the presence of potassium tert-butoxide [1][2]. The non-overlapping precursor sets mean that sourcing decisions have downstream implications: procurement of the target gem-diol may mandate availability of the dithiol or dione precursors, while procurement of the 1,3-diol depends on the oxirane or difluoromethyl aryl ketone supply chain. In research contexts where both diol regioisomers are screened, the synthetic accessibility difference necessitates independent precursor sourcing strategies.

Difluorinated diol synthesis Ketone hydration Precursor sourcing

Recommended Application Scenarios for 1,1-Difluoropropane-2,2-diol Based on Differentiated Evidence


Aqueous-Phase Organic Synthesis Requiring a Defined, Non-Equilibrating Fluorinated Diol Building Block

In synthetic protocols conducted in water or water-miscible solvent systems, the use of 1,1-difluoroacetone introduces ambiguity because the ketone partially hydrates to the gem-diol in situ. By procuring 1,1-difluoropropane-2,2-diol directly, the synthetic chemist eliminates this equilibrium variable, ensuring consistent stoichiometry based on a single, fully hydrated molecular species (MW 112.08 g/mol) . This is critical in multi-step sequences where water is present (e.g., bioconjugation, aqueous-phase amidation, or metal-catalyzed coupling in mixed aqueous media) and where ketone-specific side reactions—such as imine or enamine formation with amine-containing substrates—must be avoided. The evidence that α,α-difluorination shifts hydration equilibrium toward the gem-diol form supports this application scenario [1].

Occupational Safety-Conscious Laboratory Settings Where Ketone Hazard Bands Are Restricted

Laboratories operating under strict EHS protocols that limit the use of volatile, toxic, and flammable ketones may preferentially procure 1,1-difluoropropane-2,2-diol over 1,1-difluoroacetone. The ketone carries GHS hazard statements H226, H315, H319, and H335 and is classified as toxic by inhalation , whereas the diol, lacking the reactive carbonyl group, is expected to fall into a lower hazard band (acknowledging that formal GHS classification for the diol remains unpublished). This scenario is particularly relevant for academic core facilities, high-throughput screening laboratories, and CROs where blanket restrictions on Class 3 flammables or respiratory irritants may preclude ketone procurement without a formal exemption.

Supramolecular Chemistry and Crystal Engineering Exploiting Gem-Diol Hydrogen-Bond Donor Geometry

The gem-diol motif of 1,1-difluoropropane-2,2-diol provides two hydroxyl groups on a single carbon center, offering a hydrogen-bond donor geometry that is structurally distinct from the terminal 1,3-diol arrangement in 2,2-difluoropropane-1,3-diol (TPSA 40.46 Ų, LogP -0.3937) [2]. This unique donor topology can be exploited in the design of molecular recognition elements, co-crystals, and porous organic frameworks where directional, bifurcated hydrogen bonds from a single carbon centre are architecturally required. The inability of 1,3-diols to replicate this binding geometry makes the gem-diol essential for such applications.

Process Chemistry Route Scouting Where Distillation Feasibility Is a Critical Parameter

With a boiling point of approximately 181–183 °C—roughly 70 °C lower than the 250.9 °C boiling point of 2,2-difluoropropane-1,3-diol [3]—1,1-difluoropropane-2,2-diol is distillable at temperatures that avoid thermal degradation of heat-sensitive co-products or intermediates. In process route scouting for kilo-lab and pilot-plant campaigns, this lower boiling point translates to reduced distillation energy costs and compatibility with standard laboratory vacuum distillation equipment, whereas the 1,3-diol comparator approaches the thermal stability limit of many organic compounds and may require short-path or molecular distillation techniques.

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